N,N-Bis(2-chloroethyl)carbamoyl Chloride (CAS: 2998-56-3) is a key bifunctional chemical intermediate, combining the potent alkylating properties of a nitrogen mustard with the versatile reactivity of a carbamoyl chloride. This structure allows for the direct and controlled introduction of the N,N-bis(2-chloroethyl)carbamoyl moiety onto nucleophilic substrates like alcohols, phenols, and amines. Its primary procurement value lies in its role as a critical synthon for creating complex molecules, particularly in the development of targeted anticancer agents and pharmaceutical prodrugs where the nitrogen mustard acts as a cytotoxic payload. [REFS-1, REFS-2]
Substituting N,N-Bis(2-chloroethyl)carbamoyl Chloride with simpler reagents like bis(2-chloroethyl)amine or a different alkylating agent is often inefficient and synthetically impractical. Attempting to first couple the parent amine and then introduce a carbonyl chloride equivalent (e.g., phosgene) introduces an extra, often lower-yielding step with hazardous reagents. More importantly, the electronic properties are fundamentally different; the integrated carbamoyl chloride group modulates the reactivity of the nitrogen mustard, making it a more controlled and selective alkylating synthon compared to highly reactive aliphatic mustards like mechlorethamine. [1] This defined, single-molecule reactivity is critical for achieving high yields and purity in multi-step syntheses of complex target molecules. [2]
This reagent is specified for its efficiency in directly coupling the nitrogen mustard pharmacophore to complex molecules. In the synthesis of steroid-based anticancer agents, the reaction of N,N-Bis(2-chloroethyl)carbamoyl chloride with deuterated estradiol proceeds in a one-pot, two-step process to yield the target estramustine analog. [1] This direct coupling avoids multi-step routes that often involve protecting groups and lower overall yields, making it a more process-efficient choice for complex synthesis.
| Evidence Dimension | Overall Chemical Yield |
| Target Compound Data | 65% chemical yield from starting estradiol to final phosphorylated product. |
| Comparator Or Baseline | Multi-step synthesis involving separate coupling and activation steps, which typically have lower cumulative yields. |
| Quantified Difference | Provides a high-yield, two-step, one-pot pathway to complex drug analogs. |
| Conditions | Reaction with deuterated estradiol, followed by phosphorylation and hydrolysis to yield the estramustine phosphate analog. [<a href="https://onlinelibrary.wiley.com/doi/10.1002/jlcr.834" target="_blank">1</a>] |
For synthesizing complex drug candidates, a higher-yield and more direct synthetic route reduces costs, simplifies purification, and accelerates development timelines.
The alkylating activity of nitrogen mustards is initiated by the intramolecular formation of a reactive aziridinium ion. The electron-withdrawing carbamoyl group on N,N-Bis(2-chloroethyl)carbamoyl Chloride delocalizes the nitrogen's lone pair, reducing its nucleophilicity. This effect makes the formation of the aziridinium ion more difficult compared to simple aliphatic mustards like mechlorethamine, which are known for their extremely high and often non-specific reactivity. [REFS-1, REFS-2] This attenuated reactivity allows for more controlled and selective reactions in complex synthetic schemes.
| Evidence Dimension | Chemical Reactivity (Qualitative) |
| Target Compound Data | Reduced reactivity due to electron-withdrawing N-carbamoyl substituent. |
| Comparator Or Baseline | Mechlorethamine (HN2), an aliphatic nitrogen mustard with extremely high, non-specific reactivity. [<a href="https://www.google.com/books/edition/Wilson_and_Gisvold_s_Textbook_of_Organi/XAnO_832_A0C" target="_blank">2</a>] |
| Quantified Difference | The carbamoyl group provides electronic stabilization, preventing premature or undesired alkylation during synthesis. |
| Conditions | General principles of physical organic chemistry applied to nitrogen mustard structure and reactivity. [<a href="https://pubs.acs.org/doi/10.1021/ja303704y" target="_blank">1</a>] |
Controlled reactivity is critical in multi-step synthesis to prevent side reactions and decomposition, leading to higher purity of the final product and avoiding rework.
This compound is the reagent of choice for attaching a nitrogen mustard warhead to a steroid backbone via a stable carbamate linkage, as demonstrated in the synthesis of estramustine and its analogs. Its well-defined reactivity and efficiency in this specific transformation make it a critical raw material for research and manufacturing in this class of anticancer agents. [1]
The compound serves as a key building block for creating targeted prodrugs where the nitrogen mustard is linked to a targeting moiety (e.g., an amino acid or peptide) via a carbamate bond. This approach leverages the reagent's ability to form stable conjugates, enabling the development of therapies designed for selective uptake by cancer cells. [2]
Beyond drug development, this reagent can be used to synthesize bifunctional molecules for chemical biology. One end provides the alkylating function for covalent labeling of biomolecules, while the other end, derived from the nucleophile it reacts with, can be a reporter group, affinity tag, or other functional moiety.
Corrosive;Health Hazard